Pepleomycin sulfate

Pulmonary Fibrosis Toxicity Profiling Therapeutic Index

Pepleomycin sulfate (NK631; CAS 70384-29-1) is a semisynthetic second-generation analog of bleomycin, derived via substitution of the terminal amine with 3-[(S)-1'-phenylethylamino]propylamine, selected from approximately 300 bleomycin derivatives. It retains the core bleomycin mechanism of iron-complex-mediated, oxygen-dependent single- and double-stranded DNA cleavage, yet exhibits quantifiably distinct pharmacological and toxicological properties—including substantially reduced pulmonary fibrosis incidence and severity, increased antitumor potency in specific models, and divergent radiation interaction—that directly determine its selection over parent bleomycin and competing analogs in both research and clinical procurement contexts.

Molecular Formula C61H90N18O25S3
Molecular Weight 1571.7 g/mol
Cat. No. B10859875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePepleomycin sulfate
Molecular FormulaC61H90N18O25S3
Molecular Weight1571.7 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O.OS(=O)(=O)O
InChIInChI=1S/C61H88N18O21S2.H2O4S/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29;1-5(2,3)4/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79);(H2,1,2,3,4)
InChIKeyZHHIHQFAUZZMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pepleomycin Sulfate (NK631) Procurement Evidence Guide: A Quantitatively Differentiated Bleomycin Analog


Pepleomycin sulfate (NK631; CAS 70384-29-1) is a semisynthetic second-generation analog of bleomycin, derived via substitution of the terminal amine with 3-[(S)-1'-phenylethylamino]propylamine, selected from approximately 300 bleomycin derivatives [1]. It retains the core bleomycin mechanism of iron-complex-mediated, oxygen-dependent single- and double-stranded DNA cleavage, yet exhibits quantifiably distinct pharmacological and toxicological properties—including substantially reduced pulmonary fibrosis incidence and severity, increased antitumor potency in specific models, and divergent radiation interaction—that directly determine its selection over parent bleomycin and competing analogs in both research and clinical procurement contexts [1].

Why Bleomycin, Tallysomycin A, or Bleomycin-BAPP Cannot Substitute for Pepleomycin Sulfate in Evidence-Driven Selection


Bleomycin-family analogs are not interchangeable despite sharing a conserved glycopeptide core and DNA-cleavage mechanism. Tallysomycin A, while 2–3× more potent than bleomycin in inhibiting Lewis lung carcinoma and B16 melanoma in vivo, is also 2–3× more pulmonary toxic, conferring no therapeutic index advantage [1]. Bleomycin-BAPP is significantly more pulmonary toxic than bleomycin with no greater antitumor activity against B16 melanoma [2]. Pepleomycin sulfate occupies a distinct position: it preserves or exceeds bleomycin's antitumor potency while reducing pulmonary fibrosis incidence to one-third and severity to one-quarter of bleomycin in murine models, yields approximately 2× higher tissue distribution in tumor-metastasized lymph nodes, and uniquely potentiates—rather than merely additively combines with—radiation injury, a property absent in bleomycin [1]. These quantitative differences in therapeutic index, tissue targeting, and radiation interaction mean that substituting another analog invalidates experimental protocols and compromises clinical efficacy-toxicity ratios.

Pepleomycin Sulfate: Head-to-Head Quantitative Differentiation Evidence Against Bleomycin and In-Class Analogs


Pulmonary Fibrosis Incidence and Severity Reduced to One-Third and One-Quarter of Bleomycin in Murine Model

In the old mouse pulmonary toxicity model, pepleomycin (NK631) produced pulmonary fibrosis at one-third the incidence and one-quarter the severity grade of bleomycin (BLM), confirmed by lung hydroxyproline chemical analysis [1]. In beagle dogs receiving 5.0 mg/kg every fourth day for 11 treatments, the pulmonary fibrosis grade for NK631 was approximately 1/2 of BLM at the 5 mg/kg dose and 2/3 of BLM at the 2.5 mg/kg dose [2]. In hamsters receiving intraperitoneal injections daily for 10 days at 5 mg/kg, peplomycin sulfate (PLM) caused no significant increase in lung hydroxyproline or uronic acid versus controls, whereas BLM at the same dose produced a significant elevation [3]. At the 2.8 mg/kg dose, neither compound significantly elevated hydroxyproline [3].

Pulmonary Fibrosis Toxicity Profiling Therapeutic Index

Antitumor Potency: Pepleomycin Twice as Effective as Bleomycin in V-79 Cells and Murine Squamous Cell Carcinoma In Vivo

Survival curve analysis of Chinese hamster V-79 cells in culture and a murine squamous cell carcinoma in vivo demonstrated that pepleomycin alone was twice as effective as bleomycin, with both systems yielding biphasic survival curves [1]. In the foundational characterization study, NK631 showed approximately twice higher antimicrobial activity than BLM against gram-positive and gram-negative bacteria, higher activity on cultured HeLa S3 cells, and higher antitumor effect on Ehrlich solid carcinoma in mice and AH66/AH66F ascites hepatoma in rats [2]. NK631 did not show satisfactory activity on L1210 leukemia, mirroring bleomycin's known spectrum limitations [2].

Antitumor Potency Cell Survival Curves Bleomycin Analog Comparison

Superior Efficacy Against Lymph Node Metastasis: NK631 Exceeds Bleomycin in AH66 Hepatoma Metastatic Model

NK631 exhibited remarkably higher antitumor activity than bleomycin on lymph node metastasis of AH66 ascites hepatoma in rats and on chemically induced gastric carcinoma in rats [1]. Organ distribution studies revealed that NK631 was detected at approximately twice the concentration of bleomycin in AH109A hepatoma cell-metastasized lymph nodes, and was also found in mesenteric and lumbar lymph nodes, esophagus, and prostate in rats [2]. Critically, despite 1.5× higher lung distribution compared to BLM, NK631 displayed lower pulmonary toxicity—attributed to a higher inactivation rate by the lung high-molecular-weight fraction (inactivation order: BLM-M5196 > NK631 > BLM > BLM-HPE), which correlated inversely with the index of pulmonary fibrosis in mice [2].

Lymph Node Metastasis AH66 Hepatoma Tissue Distribution

Radiation Potentiation: Pepleomycin Synergizes with Radiation While Bleomycin Shows Only Additivity

In both Chinese hamster V-79 cells in vitro and a murine squamous cell carcinoma in vivo, bleomycin showed simple additivity with radiation, whereas pepleomycin potentiated radiation injury to tumor cells [1]. This qualitative difference in radiation interaction—from additivity to potentiation—is a mechanistically distinct property. Independent confirmation in ICR hairless mice demonstrated that intraperitoneal pepleomycin (30 mg/kg) significantly enhanced radiation skin injury, yielding a chemotherapeutic radioenhancement ratio of 1.49 for X-ray plus PEP combined treatment, compared with 1.17 and 1.34 for camptothecin-11 at 15 and 50 mg/kg respectively [2].

Radiosensitization Combined Modality Therapy DNA Damage Enhancement

Differential Organ Distribution: Pepleomycin Achieves Higher Tumor and Lymph Node Concentrations While Maintaining Lower Pulmonary Toxicity

Organ distribution studies in mice and rats demonstrated that NK631 was found at higher levels than bleomycin in skin, lung, stomach, and solid tumor [1]. NK631 was detected in tissues where bleomycin was previously undetectable, including mesenteric and lumbar lymph nodes, esophagus, and prostate in rats [1]. Serum levels and urinary excretion in dogs and cancer patients were comparable between NK631 and BLM, confirming that distribution differences are tissue-intrinsic rather than driven by systemic exposure differences [1]. The lung uniquely inactivated NK631 at a rate intermediate between BLM-M5196 (highest) and BLM (lowest), providing a mechanistic explanation for the counterintuitive finding of higher lung concentration yet lower pulmonary fibrosis [1].

Tissue Pharmacokinetics Organ Distribution Tumor Targeting

Evidence-Based Procurement Scenarios for Pepleomycin Sulfate: Where Quantitative Differentiation Drives Selection


Head and Neck Squamous Cell Carcinoma Models with Lymph Node Metastasis Endpoints

For preclinical research involving squamous cell carcinoma with lymph node metastatic spread, pepleomycin sulfate is the indicated bleomycin-family compound. NK631 demonstrates remarkably higher antitumor activity than bleomycin on lymph node metastasis in the AH66 rat hepatoma model and achieves approximately 2× higher drug concentration in metastasized lymph nodes [1]. Clinically, pepleomycin exhibits a more selective action on squamous cell carcinoma than bleomycin with comparable surrounding tissue reactions, supporting its preferential use in head and neck cancer models where locoregional lymphatic dissemination is the primary experimental endpoint [2].

Combined Chemo-Radiation Protocols Requiring True Radiosensitization

For studies evaluating combined modality therapy with ionizing radiation, pepleomycin sulfate provides a mechanism that bleomycin cannot: radiation potentiation rather than simple additivity. Pepleomycin's radioenhancement ratio of 1.49 in vivo, contrasted with bleomycin's purely additive interaction, makes pepleomycin the appropriate choice for protocols designed to test synergistic chemo-radiation effects, dose-reduction strategies, or radiobiology mechanisms where active sensitization—not mere co-administration—is the variable under investigation [3][4].

Long-Term Oncology Studies Where Cumulative Pulmonary Toxicity Is a Confounding Variable

For chronic dosing oncology experiments, fibrosis research requiring a low-toxicity DNA-damaging control, or any protocol where bleomycin's cumulative pulmonary fibrosis would truncate the observation period, pepleomycin sulfate offers pulmonary fibrosis incidence reduced to one-third and severity to one-quarter of bleomycin in murine models, with confirmed lower fibrosis biomarker elevation (hydroxyproline, uronic acid) in hamsters [1]. This directly enables longer dosing windows and cleaner separation of tumor-related mortality from drug-related pulmonary mortality.

Prostatic or Gastric Carcinoma Research Exploiting Expanded Tissue Distribution

Pepleomycin sulfate distributes to tissues where bleomycin is undetectable, including the prostate and gastric tissue in rats, and achieves approximately 2× bleomycin levels in solid tumors [5]. For research programs investigating bleomycin-class agents in prostatic adenocarcinoma or gastric carcinoma—tumor types where pepleomycin has shown clinical responses beyond bleomycin's conventional spectrum—pepleomycin sulfate procurement is essential, as parent bleomycin lacks the requisite tissue penetration profile in these anatomical sites [1].

Quote Request

Request a Quote for Pepleomycin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.